3-Phenoxymethyl-pyrido(3,4-e)(1,2,4)triazine
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Overview
Description
3-(Phenoxymethyl)pyrido[3,4-e][1,2,4]triazine is a heterocyclic compound with the molecular formula C13H10N4O It is characterized by a pyrido[3,4-e][1,2,4]triazine core structure substituted with a phenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenoxymethyl)pyrido[3,4-e][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazine ring.
Industrial Production Methods
Industrial production of 3-(phenoxymethyl)pyrido[3,4-e][1,2,4]triazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Phenoxymethyl)pyrido[3,4-e][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group or the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
3-(Phenoxymethyl)pyrido[3,4-e][1,2,4]triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(phenoxymethyl)pyrido[3,4-e][1,2,4]triazine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(Phenoxymethyl)pyrido[2,3-d][1,2,4]triazine
- 3-(Phenoxymethyl)pyrido[3,4-d][1,2,4]triazine
- 3-(Phenoxymethyl)pyrido[4,3-e][1,2,4]triazine
Uniqueness
3-(Phenoxymethyl)pyrido[3,4-e][1,2,4]triazine is unique due to its specific substitution pattern and the resulting electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and development.
Properties
CAS No. |
55242-75-6 |
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Molecular Formula |
C13H10N4O |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-(phenoxymethyl)pyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C13H10N4O/c1-2-4-10(5-3-1)18-9-13-15-12-8-14-7-6-11(12)16-17-13/h1-8H,9H2 |
InChI Key |
PQTQRKSYRYRINV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=C(C=CN=C3)N=N2 |
Origin of Product |
United States |
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